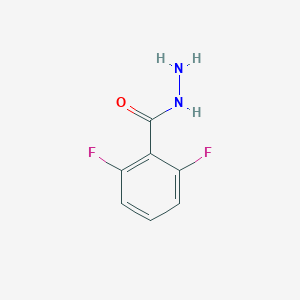

2,6-Difluorobenzhydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

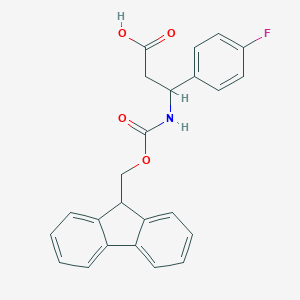

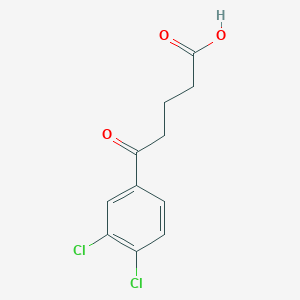

2,6-Difluorobenzhydrazide (DFBH) is an organic compound with the molecular formula C6H4F2N2 and is a white solid. It is a versatile reagent for the synthesis of various compounds and is widely used in the pharmaceutical and chemical industries. DFBH is a fluorinated derivative of benzhydrazide, a compound used in the synthesis of a variety of organic compounds. DFBH has gained attention in recent years due to its unique properties and potential applications in a variety of fields.

Scientific Research Applications

Environmental and Analytical Applications

2,6-Difluorobenzhydrazide and related compounds have been investigated for their utility in environmental and analytical chemistry. A study demonstrated a modulation approach with 4-hydroxybenzhydrazide for constructing covalent organic frameworks (COFs) used as solid phase microextraction (SPME) coatings. These coatings were employed for the extraction of phthalate esters from water samples, showing enhanced extraction efficiency and satisfactory recoveries (Guo et al., 2019).

Synthesis and Pharmacological Research

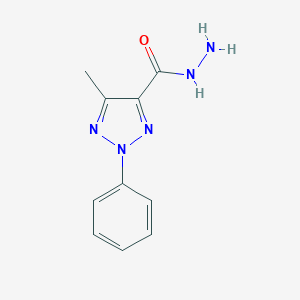

Another aspect of research on this compound derivatives involves their synthesis for pharmacological applications. Fluorinated Schiff bases derived from 1,2,4-triazoles were synthesized using 2,6-difluorobenzohydrazide, showing potential antiproliferative effects against human cancer cell lines. These compounds, particularly 4f, 4g, and 4h, exhibited significant activity, suggesting their potential as anticancer agents (Kumar et al., 2013).

Green Chemistry and Sustainable Synthesis

Research has also explored green chemistry approaches to synthesizing this compound derivatives. A study on the kinetics of 2,6-difluorobenzonitrile hydrolysis in high-temperature liquid water aimed at a more environmentally friendly production method for 2,6-difluorobenzamide, an important intermediate in pesticide development. This method offers a technical feasibility for non-catalytic hydrolysis, reducing wastewater pollution and enhancing sustainability (Haoming, 2011).

Spectroscopic Investigations

Spectroscopic studies have been conducted on related benzhydrazide compounds, offering insights into their chemical properties, antimicrobial activities, and potential applications in material science. For instance, 2-Hydroxybenzhydrazide molecules were analyzed for their geometrical optimization and vibrational spectra, contributing to our understanding of their molecular structures and reactivity (Ramesh et al., 2020).

Mechanism of Action

Safety and Hazards

The safety information for 2,6-Difluorobenzhydrazide includes a warning signal word and hazard statements H315, H319, and H335 . Precautionary statements include P271, P260, and P280 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Properties

IUPAC Name |

2,6-difluorobenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-4-2-1-3-5(9)6(4)7(12)11-10/h1-3H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZACAPOZBPAMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350292 |

Source

|

| Record name | 2,6-Difluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172935-91-0 |

Source

|

| Record name | 2,6-Difluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 172935-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)

![1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B67638.png)